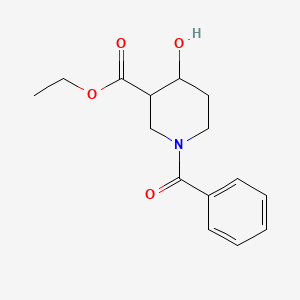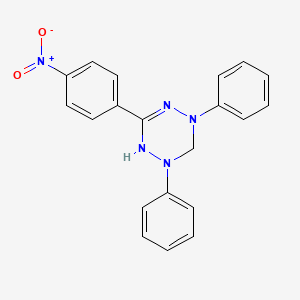
1,2,4,5-Tetrazine, 1,2,5,6-tetrahydro-3-(4-nitrophenyl)-1,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrazine, 1,2,5,6-tetrahydro-3-(4-nitrophenyl)-1,5-diphenyl- is a complex organic compound belonging to the tetrazine family. Tetrazines are known for their unique nitrogen-rich structures and have been studied for various applications in materials science, medicinal chemistry, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrazine, 1,2,5,6-tetrahydro-3-(4-nitrophenyl)-1,5-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine derivatives and nitriles under acidic or basic conditions to form the tetrazine ring.
Oxidative cyclization: Employing oxidizing agents to facilitate the formation of the tetrazine ring from suitable precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include:
Batch reactors: For controlled synthesis with precise temperature and pressure regulation.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrazine, 1,2,5,6-tetrahydro-3-(4-nitrophenyl)-1,5-diphenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the nitro group to an amine using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Substitution reagents: Such as halogens or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitro-substituted tetrazines.
Reduction: Formation of amino-substituted tetrazines.
Substitution: Formation of various substituted tetrazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes due to its unique chemical properties.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Use in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrazine, 1,2,5,6-tetrahydro-3-(4-nitrophenyl)-1,5-diphenyl- involves its interaction with molecular targets through various pathways:
Molecular targets: Such as enzymes or receptors in biological systems.
Pathways involved: Including oxidative stress pathways, signal transduction pathways, and others.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrazine derivatives: Other compounds in the tetrazine family with different substituents.
Nitro-substituted aromatic compounds: Compounds with similar nitro groups on aromatic rings.
Uniqueness
1,2,4,5-Tetrazine, 1,2,5,6-tetrahydro-3-(4-nitrophenyl)-1,5-diphenyl- is unique due to its specific combination of the tetrazine ring and nitro-phenyl substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
57020-66-3 |
|---|---|
Molecular Formula |
C20H17N5O2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-2,4-diphenyl-1,3-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C20H17N5O2/c26-25(27)19-13-11-16(12-14-19)20-21-23(17-7-3-1-4-8-17)15-24(22-20)18-9-5-2-6-10-18/h1-14H,15H2,(H,21,22) |
InChI Key |
BBXGBRVXVDRHGA-UHFFFAOYSA-N |
Canonical SMILES |
C1N(NC(=NN1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(Carboxymethyl)-3-methylcyclohexyl]acetic acid](/img/structure/B11949096.png)

![9-[5-(2-bromophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11949106.png)
![4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione](/img/structure/B11949120.png)
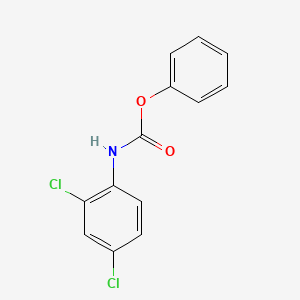
![methyl 4-[(E)-({4-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]benzoate](/img/structure/B11949132.png)
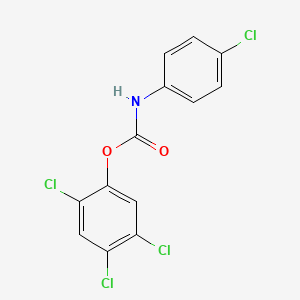
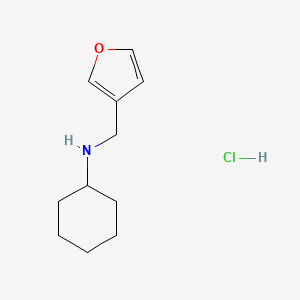
![Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate](/img/structure/B11949144.png)

